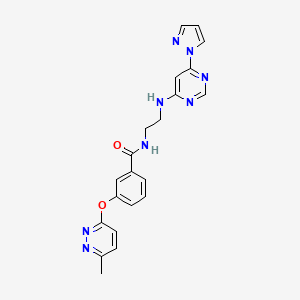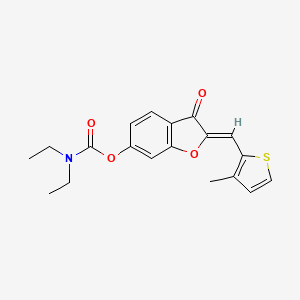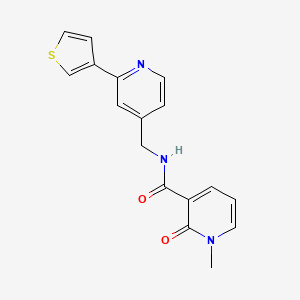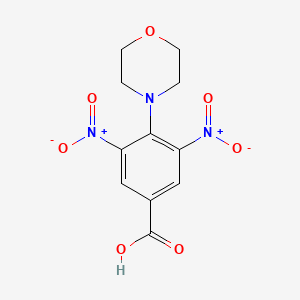![molecular formula C19H27NO5 B2688931 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide CAS No. 899958-40-8](/img/structure/B2688931.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide” is a complex organic compound. The “1,4-dioxaspiro[4.4]nonan-2-ylmethyl” part suggests the presence of a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “3,4-diethoxybenzamide” part indicates the presence of a benzamide group with ethoxy substituents at the 3 and 4 positions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic structure and the benzamide group. The presence of the ethoxy groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxy groups could make the compound more soluble in organic solvents .Applications De Recherche Scientifique
Bioerodible Drug Delivery Devices
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide is related to the class of poly(ortho esters) which have significant utility in bioerodible drug delivery devices. These devices exploit the acid sensitivity of poly(ortho esters), allowing for controlled drug release over periods ranging from hours to months. Such systems offer considerable potential in targeted drug delivery, maximizing therapeutic efficacy while minimizing systemic exposure (Heller, 1990).
Antiviral Activity
N-phenylbenzamide derivatives, which are structurally related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide, have been studied for their antiviral activities. Specifically, certain derivatives have shown efficacy against Enterovirus 71 (EV 71) strains at low micromolar concentrations, suggesting their potential as lead compounds in anti-EV 71 drug development (Ji et al., 2013).
Analgesic and Anti-inflammatory Effects
Compounds related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide, like certain benzanilides, have demonstrated notable analgesic and anti-inflammatory effects. They have shown efficacy in reducing pain and inflammation in animal models, indicating their potential therapeutic applications in pain and inflammatory disorders (Oskay et al., 1989).
Electrochemical Sensing Applications
N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrodes, related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide, have been utilized for the electrocatalytic determination of biomolecules like glutathione and piroxicam. This underscores the compound's potential in biosensing and analytical applications (Karimi-Maleh et al., 2014).
Serotonin Receptor Agonists
Derivatives of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide have been reported as potent serotonin (5-HT1A) receptor agonists. These compounds are of interest for their neuroprotective and antinociceptive activities, offering new strategies for pain control and possibly for the treatment of neurological disorders (Franchini et al., 2017).
Antiparasitic Drug Candidates
Compounds structurally similar to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide, like N-89, have shown promise as antiparasitic drug candidates. They have been effective against juvenile stages of Schistosoma mansoni, a parasitic worm, by targeting lysosome-like organelles. This indicates potential applications in treating schistosomiasis (Yamabe et al., 2017).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential use as a pharmaceutical, the mechanism of action would depend on the biological target of the compound.
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-3-22-16-8-7-14(11-17(16)23-4-2)18(21)20-12-15-13-24-19(25-15)9-5-6-10-19/h7-8,11,15H,3-6,9-10,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAIYIINVBEMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)




![N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2688861.png)
![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2688862.png)




![5-[[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]methyl]pyridine-2-carboxamide](/img/structure/B2688871.png)